molecular formula C22H19N3O B359036 2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide CAS No. 300826-56-6

2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide

Cat. No. B359036
CAS RN: 300826-56-6
M. Wt: 341.4g/mol
InChI Key: ZOQYTSLAFAXVOG-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes or proteins involved in cellular processes such as DNA replication and cell division. Additionally, this compound has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-tumor agent.
Biochemical and Physiological Effects
Studies have reported various biochemical and physiological effects of this compound. For instance, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. Additionally, this compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of certain signaling pathways. These effects suggest that this compound may have potential as an anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide is its high selectivity and sensitivity towards metal ions such as copper and zinc. This makes it a promising candidate for use in biological and environmental sensing applications. Additionally, this compound has also been found to exhibit cytotoxic effects on cancer cells, suggesting that it may have potential as an anti-tumor agent. However, one of the limitations of this compound is its potential toxicity towards normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide. One of the main areas of interest is its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-tumor agent. Furthermore, the development of novel derivatives of this compound may lead to the discovery of compounds with improved selectivity and efficacy for various applications.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide involves the reaction of 2-aminobenzimidazole and 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification through column chromatography. This method has been reported in several studies and has been found to yield the desired compound in good yield and purity.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in biological and environmental sensing applications. Additionally, this compound has also been studied for its potential use as an anti-tumor agent, with several studies reporting its cytotoxic effects on cancer cells.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-11-12-16(13-15(14)2)23-22(26)18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQYTSLAFAXVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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